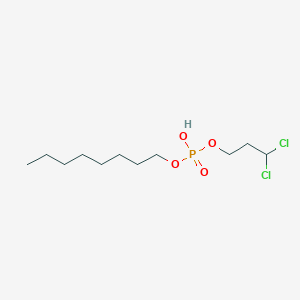
Octyldichloropropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyldichloropropyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H23Cl2O4P and its molecular weight is 321.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Hydrolysis Reactions
Hydrolysis is a dominant degradation pathway for TCPP, influenced by environmental pH and temperature.
Mechanism
-
Alkaline Conditions : TCPP undergoes nucleophilic substitution at the phosphorus center. The hydroxide ion attacks the electrophilic phosphorus atom, leading to cleavage of the P-O bond (Figure 1) .
TCPP+OH−→Phosphoric Acid Derivatives+Chlorinated Propanols -
Acidic Conditions : Hydrolysis proceeds via protonation of the ester oxygen, weakening the P-O bond and facilitating cleavage .
Key Findings
-
Rate Dependency : Hydrolysis accelerates under alkaline conditions (pH > 9), with second-order kinetics observed .
-
Products : Primary products include dichloropropanol and phosphate ions, though intermediates may vary depending on substituents .
Table 1: Hydrolysis Rates of TCPP Under Varied Conditions
| pH | Temperature (°C) | Half-Life (Days) | Source |
|---|---|---|---|
| 7 | 25 | ~180 | |
| 9 | 25 | ~30 | |
| 11 | 25 | ~7 |
Biodegradation Pathways
Microbial degradation plays a role in TCPP breakdown, though its persistence is notable due to chlorinated substituents.
Mechanism
-
Activated Sludge Systems : Enzymatic cleavage by esterases and phosphatases releases chlorinated alcohols and inorganic phosphate .
-
Aquatic Microorganisms : Freshwater algae (e.g., Chlorococcum sp.) and bacteria (Aliivibrio fischeri) exhibit limited metabolic activity toward TCPP, with prolonged degradation timelines .
Key Findings
-
Biodegradation Efficiency : Only 57–92% degradation observed in mixed microbial systems over 28 days, highlighting recalcitrance .
-
Toxicity Impact : Sublethal concentrations (0.5–50 μg L⁻¹) inhibit algal growth, reducing biodegradation efficacy .
Table 2: Biodegradation Metrics for TCPP
| Organism | Concentration (μg L⁻¹) | Degradation (%) | Time (Days) | Source |
|---|---|---|---|---|
| Activated Sludge | 100 | 57–92 | 28 | |
| Chlorococcum sp. | 50 | <10 | 3 | |
| Aliivibrio fischeri | 26 | 50 (EC₅₀) | 0.25 |
Thermal Decomposition
TCPP exhibits stability under moderate temperatures but decomposes at elevated levels, releasing hazardous byproducts.
Mechanism
-
Pyrolysis : At >300°C, TCPP undergoes C-O and P-O bond cleavage, yielding:
POx,HCl,Chlorinated Hydrocarbons -
Combustion : In fire scenarios, TCPP generates toxic fumes (e.g., phosphoric acid, chlorine gas) .
Key Findings
-
Decomposition Products : Include volatile organochlorines and polycyclic aromatic hydrocarbons (PAHs), contributing to air pollution .
Environmental Interactions
TCPP’s reactivity in aquatic and terrestrial systems is modulated by adsorption and photolysis.
Adsorption
-
Soil Mobility : Low adsorption (Koc ≈ 1.3) facilitates leaching into groundwater .
-
Sediment Binding : Limited affinity for particulate matter due to high water solubility .
Photolysis
属性
CAS 编号 |
117617-70-6 |
|---|---|
分子式 |
C11H23Cl2O4P |
分子量 |
321.17 g/mol |
IUPAC 名称 |
3,3-dichloropropyl octyl hydrogen phosphate |
InChI |
InChI=1S/C11H23Cl2O4P/c1-2-3-4-5-6-7-9-16-18(14,15)17-10-8-11(12)13/h11H,2-10H2,1H3,(H,14,15) |
InChI 键 |
LEYKLJDREJGQML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
规范 SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
Key on ui other cas no. |
117617-70-6 |
同义词 |
octyldichloropropyl phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















